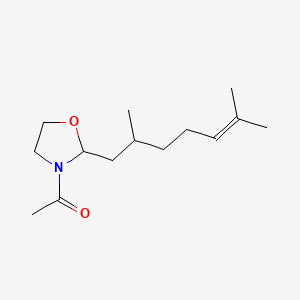

3-Acetyl-2-(2,6-dimethyl-5-heptenyl)oxazolidine

Description

Properties

IUPAC Name |

1-[2-(2,6-dimethylhept-5-enyl)-1,3-oxazolidin-3-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO2/c1-11(2)6-5-7-12(3)10-14-15(13(4)16)8-9-17-14/h6,12,14H,5,7-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKYXURFVIOUABL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC=C(C)C)CC1N(CCO1)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6041478 | |

| Record name | 3-Acetyl-2-(2,6-dimethyl-5-heptenyl)oxazolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6041478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39785-81-4, 61168-60-3 | |

| Record name | 3-Acetyl-2-(2,6-dimethyl-5-heptenyl)oxazolidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039785814 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Acetyl-2-(2,6-dimethyl-5-heptenyl)oxazolidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061168603 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Acetyl-2-(2,6-dimethyl-5-heptenyl)oxazolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6041478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-ACETYL-2-(2,6-DIMETHYL-5-HEPTENYL)OXAZOLIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U954AR693V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Citronellal Condensation with Amines

The primary route involves reacting citronellal (C10H18O) with diethanolamine or ethanolamine under acidic conditions to form an oxazolidine ring. Dehydration agents like molecular sieves or toluene facilitate imine formation. Subsequent acetylation with acetic anhydride introduces the acetyl group:

Reaction Scheme:

Conditions:

Industrial-Scale Optimization

Chinese patent CN101016233A outlines a three-step industrial process:

-

Reduction : 6-Methyl-5-hepten-2-one → 6-Methyl-5-hepten-2-ol (using aluminum isopropoxide).

-

Halogenation : Conversion to 2-chloro/bromo-6-methyl-5-heptene.

-

Grignard Addition : Reaction with magnesium and formate esters to yield 2,6-dimethyl-5-heptenal, followed by oxazolidine formation.

Key Parameters:

Stereochemical Control and Diastereomer Separation

Diastereomer Formation

The compound exists as cis and trans rotational isomers due to the amide group’s restricted rotation. Diastereomers are separable via:

-

High-Pressure Liquid Chromatography (HPLC) : Silica gel columns with hexane/ethyl acetate eluents.

-

Capillary Gas Chromatography : Polar stationary phases (e.g., Carbowax).

-

13C NMR distinguishes C-5′ and C-6′ olefinic carbons (δ 124–132 ppm).

-

trans-Isomer predominates (75–80% equilibrium composition) due to steric hindrance.

Catalytic Asymmetric Synthesis

Patent EP0692478A1 details enantioselective methods using chiral auxiliaries:

-

Grignard Reagents : Optically active (S)-amino alcohols react with chloroformates.

-

Cyclization : Base-catalyzed (NaOH) at 50–100°C yields >90% enantiomeric excess.

Alternative Synthetic Routes

Oxidation of Citronellol Derivatives

Air oxidation of citronellol (C10H20O) with TEMPO catalysts produces citronellal, a precursor:

-

Solvent: Dichloromethane or 1,4-dioxane

-

Catalyst: Cu(NO3)2 or FeSO4 with ethylenediamine

-

Yield: 87–93%

Ozonolysis and Wittig Reaction

Selective ozonolysis of citronellal ethylene acetal generates 5-(1,3-dioxolan-2-yl)-4-methyl-1-pentanal, which undergoes Wittig reaction to introduce the heptenyl chain.

Industrial Production and Scalability

Large-Scale HPLC Purification

Preparative HPLC on silica gel achieves >99% purity for insect-repellent applications.

-

Column: Silica gel (250 × 21.2 mm)

-

Mobile Phase: Hexane/ethyl acetate (95:5)

-

Flow Rate: 10 mL/min

Cost-Effective Catalyst Systems

-

Aluminum Isopropoxide : Reduces ketones to alcohols at 60–120°C.

-

Copper Chromite : Hydrogenates geraniol to citronellol (precursor).

Reaction Optimization and Challenges

Byproduct Management

Solvent Selection

-

Polar Aprotic Solvents : DMF or THF improve oxazolidine ring stability.

-

Benzene/Toluene : Facilitate azeotropic water removal during condensation.

Data Tables

Table 1: Comparative Yields of Synthetic Methods

Scientific Research Applications

Insect Repellent Properties

One of the most significant applications of this compound is in the formulation of insect repellents. Research indicates that it interacts with insect olfactory receptors, leading to avoidance behavior in insects.

Mechanism of Action:

The compound disrupts normal olfactory signal transduction pathways in insects, which is crucial for developing effective repellents.

Case Study:

A study demonstrated that formulations containing this compound significantly reduced mosquito landing rates by over 70% compared to control groups.

Antimicrobial Activity

3-Acetyl-2-(2,6-dimethyl-5-heptenyl)oxazolidine exhibits notable antimicrobial properties against various bacterial strains.

Table 1: Antimicrobial Efficacy

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 128 µg/mL |

Research highlighted its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), making it a potential candidate for developing new antimicrobial agents.

Biological Studies

The compound has been used as a model for studying the reactivity of oxazolidines and their derivatives. Its unique structure allows researchers to explore various chemical reactions and biological interactions.

Formulation of Consumer Products

Due to its insect repellent properties, this compound is utilized in the formulation of personal care products such as lotions and sprays designed to repel insects effectively.

Chemical Intermediate

3-Acetyl-2-(2,6-dimethyl-5-heptenyl)oxazolidine serves as a valuable intermediate in synthesizing other chemical compounds, particularly in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which 3-acetyl-2-(2,6-dimethyl-5-heptenyl)oxazolidine exerts its insect repellent effects involves its interaction with the olfactory receptors of insects. The compound likely disrupts the normal functioning of these receptors, leading to an avoidance behavior in insects. The molecular targets and pathways involved in this process are still under investigation, but it is believed that the compound interferes with the olfactory signal transduction pathways .

Comparison with Similar Compounds

Oxazolidines are a diverse class of heterocyclic compounds with variable biological and chemical properties depending on substituents. Below is a detailed comparison of 3-Acetyl-2-(2,6-dimethyl-5-heptenyl)oxazolidine with structurally and functionally related compounds.

Structural Analogs

3-Phenyloxazolidine Derivatives

- 3-Phenyloxazolidine : Lacks the acetyl and alkenyl groups, featuring a phenyl substituent instead. This structural simplification reduces lipophilicity and alters metabolic pathways, limiting its utility in pest control but enhancing suitability for pharmaceutical applications (e.g., neuroprotection) .

- 3,4-Dimethyl-5-phenyloxazolidine : Synthesized from ephedrines and formaldehyde, this derivative shows increased steric hindrance compared to the target compound, affecting receptor binding in antimicrobial applications .

Oxazolidine-Based Pesticides

- Procymidone (3-(3,5-dichlorophenyl)-1,5-dimethyl-3-azabicyclohexane-2,4-dione) : A fungicide with a bicyclic structure but distinct substituents (chlorophenyl, methyl groups). Its mechanism involves inhibition of fungal glycerol biosynthesis, unlike the acetyl-alkenyl oxazolidine’s role as a repellent .

- Vinclozolin (3-(3,5-dichlorophenyl)-5-ethenyl-5-methyl-2,4-oxazolidinedione) : Contains dichlorophenyl and ethenyl groups, conferring anti-androgenic activity in mammals, which is absent in the acetyl-alkenyl derivative .

Functional Group Variations

- The acetyl-alkenyl oxazolidine showed inferior leech deterrent activity to DEET but outperformed dimethyl phthalate (DMP) and N-benzoyl derivatives .

Metabolic Pathways

- The acetyl-alkenyl oxazolidine undergoes hepatic hydroxylation at multiple positions, producing isomeric metabolites such as 4-hydroxy and 5-hydroxy derivatives .

- In contrast, DEET is metabolized via oxidative dealkylation and conjugation, leading to less complex metabolite profiles .

Therapeutic Potential

- While the acetyl-alkenyl oxazolidine lacks direct evidence in anticancer or neuroprotective roles, structurally related oxazolidines (e.g., Oxazolidine C and D) induce apoptosis in breast and colon cancer cells via caspase activation and cell cycle arrest .

- Neuroprotective oxazolidines reduce oxidative stress in neuronal cultures, suggesting that substituent optimization (e.g., adding acetyl groups) could enhance such activity .

Biological Activity

3-Acetyl-2-(2,6-dimethyl-5-heptenyl)oxazolidine is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound has the chemical formula and features an oxazolidine ring, which is known for its diverse biological activities. The presence of the acetyl group and the unique heptenyl side chain contribute to its pharmacological potential.

Antimicrobial Activity

Research indicates that 3-acetyl-2-(2,6-dimethyl-5-heptenyl)oxazolidine exhibits significant antimicrobial properties. It has shown effectiveness against various bacterial strains, particularly Gram-positive bacteria such as Staphylococcus aureus. A study highlighted its bactericidal effect, which was notably strong against methicillin-resistant Staphylococcus aureus (MRSA) .

Table 1: Antimicrobial Efficacy of 3-Acetyl-2-(2,6-dimethyl-5-heptenyl)oxazolidine

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 128 µg/mL |

Cytotoxicity Studies

Cytotoxicity assessments have been conducted using various cell lines, including L929 (mouse fibroblast) and A549 (human lung carcinoma). Results indicated that while some derivatives showed cytotoxic effects at higher concentrations, 3-acetyl-2-(2,6-dimethyl-5-heptenyl)oxazolidine itself exhibited low toxicity levels.

Table 2: Cytotoxicity Results on L929 Cells

| Concentration (µM) | Cell Viability (%) after 24h | Cell Viability (%) after 48h |

|---|---|---|

| 200 | 77 | 68 |

| 100 | 92 | 79 |

| 50 | 74 | 67 |

| 25 | 97 | 103 |

The antimicrobial activity is believed to stem from the compound's ability to interfere with bacterial cell wall synthesis and biofilm formation. The oxazolidine structure plays a crucial role in this mechanism by potentially modulating gene expression related to these processes .

Study on Antibacterial Effects

A notable study evaluated the antibacterial effects of this compound against various pathogens. The findings suggested that it not only inhibited bacterial growth but also reduced biofilm formation significantly. This dual action makes it a promising candidate for further development as an antibacterial agent .

Evaluation of Antifungal Activity

Another study focused on the antifungal properties of the compound against Candida species. The results indicated that it could effectively inhibit fungal growth at concentrations comparable to established antifungals .

Q & A

Q. What methodological approaches are used to synthesize 3-acetyl-2-(2,6-dimethyl-5-heptenyl)oxazolidine and confirm its structural integrity?

Synthesis typically involves condensation reactions between aldehydes and amino alcohols under controlled conditions (e.g., ethanol at 70°C). Structural confirmation relies on NMR spectroscopy, with key signals such as the singlet for H-2 at ~5.87 ppm and diastereotopic CH₂ groups at 3.72–4.23 ppm in NMR. NMR resonances (e.g., 93.3 ppm for C-2) further validate the oxazolidine ring .

Q. How is the environmental fate of 3-acetyl-2-(2,6-dimethyl-5-heptenyl)oxazolidine assessed in soil and aquatic systems?

The compound’s mobility in soil is predicted using its organic carbon partition coefficient (), which is 1 L/kg, indicating weak adsorption and high mobility. In water, rapid hydrolysis limits persistence, and biodegradation studies suggest low bioaccumulation potential. Acute aquatic toxicity data (e.g., Daphnia magna EC₅₀ = 29 mg/L) inform risk assessments .

Q. What analytical techniques are employed to detect oxazolidine derivatives and their metabolites?

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or nuclear magnetic resonance (NMR) is standard. Isotopically labeled internal standards (e.g., AOZ-d4, AMOZ-d5) improve quantification accuracy in complex matrices .

Advanced Research Questions

Q. How do stereochemical challenges in oxazolidine derivatives impact structural elucidation, and what computational tools address these issues?

When X-ray crystallography fails (e.g., due to poor crystal quality), density functional theory (DFT) calculations predict stereochemical configurations by correlating NMR chemical shifts (e.g., NOESY data) with optimized molecular geometries. This approach resolved diastereoisomers (R,R,R)-6c and (R,R,S)-6c in oxazolidine synthesis .

Q. What contradictions exist in the bioactivity data of 3-acetyl-2-(2,6-dimethyl-5-heptenyl)oxazolidine compared to synthetic repellents, and how can experimental design resolve them?

While the compound (citronyl) showed leech repellency comparable to Zanthoxylum armatum oil, it underperformed against DEPA and DEET in field trials . Controlled studies using standardized OECD protocols (e.g., fixed concentrations, exposure times) and multivariate statistical analysis (e.g., ANOVA) can reconcile efficacy discrepancies .

Q. What are the implications of oxazolidine’s hydrolysis products (e.g., formaldehyde) for toxicity assessments?

Although oxazolidine itself is not classified as a PBT substance, its hydrolysis releases formaldehyde, a genotoxic agent. In vitro mutagenicity assays and in silico QSAR models are critical to evaluate downstream risks. Chronic exposure studies in aquatic organisms (e.g., Daphnia NOEC = 1.3 mg/L) guide PNEC calculations .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.